molecular formula C8H4Cl4O2 B8370684 Trichloroacetic acid, 4-chlorophenyl ester

Trichloroacetic acid, 4-chlorophenyl ester

Cat. No. B8370684
M. Wt: 273.9 g/mol
InChI Key: UAMJIPWXLGMBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04334111

Procedure details

A 25.6 gram (g) (0.2 mole) sample of 4-chlorophenol was mixed with 40 g of trichloroacetyl chloride at room temperature. The resulting solution was heated under reflux conditions at 120° C. for 10 hours. The temperature was gradually increased to 180° C. over a period of 16 hours. The reaction mixture was then allowed to cool to room temperature. An insoluble solid product was collected by filtration and dried in vacuo. The solid was identified by vapor phase chromatography as 4-chlorophenyl trichloroacetate.
[Compound]
Name
( g )
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][C:10]([Cl:15])([Cl:14])[C:11](Cl)=[O:12]>>[Cl:9][C:10]([Cl:15])([Cl:14])[C:11]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:12]

Inputs

Step One
Name
( g )
Quantity
25.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
40 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually increased to 180° C. over a period of 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
An insoluble solid product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)OC1=CC=C(C=C1)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.